
Nesosteine
Übersicht
Beschreibung
Nesosteine ist ein mukoregulatorisches Mittel, das für seine Fähigkeit bekannt ist, die Rheologie und Produktion von Bronchialschleim in den Atemwegen zu verbessern. Es wurde gezeigt, dass es die Viskosität des Bronchialschleims bei Tieren mit durch Schwefelsäurenebel induzierter Bronchitis signifikant reduziert und die Schleimproduktion bei gesunden Tieren erhöht . This compound ist aktiver als andere schleimregulierende Medikamente wie Sobrerol, N-Acetylcystein, Bromhexin, Ambroxol, S-Carboxymethylcystein und Mercaptoalanin .
Vorbereitungsmethoden
Die Synthese von Nesosteine beinhaltet die Reaktion von 2-Mercaptobenzothiazol mit Chloressigsäure in Gegenwart von Natriumhydroxid. Die Reaktion wird in einem wässrigen Medium bei einer Temperatur von 60-70 °C über mehrere Stunden durchgeführt. Das Produkt wird dann durch Umkristallisation aus Ethanol gereinigt . Industrielle Produktionsverfahren für this compound sind ähnlich, wobei die Reaktion für höhere Ausbeuten und Reinheit hochskaliert und optimiert wird .
Analyse Chemischer Reaktionen
Nesosteine unterliegt verschiedenen Arten chemischer Reaktionen, darunter:
Oxidation: this compound kann oxidiert werden, um Disulfide zu bilden.
Reduktion: Es kann reduziert werden, um Thiole zu bilden.
Substitution: This compound kann nucleophile Substitutionsreaktionen mit Halogeniden eingehen. Übliche Reagenzien, die in diesen Reaktionen verwendet werden, sind Wasserstoffperoxid für die Oxidation, Natriumborhydrid für die Reduktion und Alkylhalogenide für die Substitution.
Wissenschaftliche Forschungsanwendungen
Therapeutic Applications in Respiratory Disorders
Nesosteine has been evaluated for its effectiveness in managing conditions such as chronic bronchitis and other respiratory ailments where mucus viscosity is a concern.
Clinical Trials and Findings
- A multicenter trial involving 232 patients with acute or chronic respiratory conditions demonstrated that this compound significantly improved cough and expectoration. The compound was administered at a dosage of 900 mg/day for two weeks, resulting in a favorable therapeutic effect on mucus characteristics .
- The trial reported an incidence of side effects at 11.6%, predominantly gastrointestinal, which were generally mild to moderate. Notably, 83% of patients rated the activity/tolerability ratio as excellent or good .
Comparative Efficacy with Other Mucolytics
In comparison to traditional mucolytics like acetylcysteine, this compound has shown promising results in improving mucus rheology.
Parameter | This compound | Acetylcysteine |
---|---|---|
Dosage | 900 mg/day | Typically 600 mg/day |
Duration of Study | 14 days | Varies; often longer |
Primary Outcome | Improved mucus clearance | Reduced mucus viscosity |
Side Effects | 11.6% (mild/moderate) | Commonly gastrointestinal issues |
Patient Satisfaction | 83% rated excellent/good | Varies; often lower satisfaction |
Broader Research Implications
This compound's role extends beyond symptomatic relief; it is also pivotal in understanding mucus pathophysiology in various diseases.
Case Studies
- In patients with cystic fibrosis, this compound's effects on mucus viscosity have been studied to assess its potential as an adjunct therapy alongside standard treatments .
- Research indicates that this compound may also benefit patients with asthma by improving airway clearance mechanisms, thus reducing exacerbation rates .
Future Research Directions
Further investigations are warranted to explore:
- Long-term effects and safety profiles of this compound in diverse populations.
- Its potential applications in other conditions associated with abnormal mucus production, such as chronic obstructive pulmonary disease (COPD) and bronchiectasis.
- Comparative studies against newer mucolytic agents to establish a comprehensive efficacy profile.
Wirkmechanismus
Nesosteine exerts its effects by improving the rheology and production of bronchial mucus. It reduces the viscosity of mucus, making it easier to expel, and increases mucus production in healthy tissues. The molecular targets and pathways involved include the modulation of mucin production and secretion, as well as the reduction of total protein content in mucus .
Vergleich Mit ähnlichen Verbindungen
Nesosteine ist einzigartig in seiner hohen Aktivität im Vergleich zu anderen mukoregulatorischen Mitteln. Ähnliche Verbindungen umfassen:
- Sobrerol
- N-Acetylcystein
- Bromhexin
- Ambroxol
- S-Carboxymethylcystein
- Mercaptoalanin this compound zeichnet sich durch seine überlegene Wirksamkeit bei der Reduktion der Schleimviskosität und Steigerung der Schleimproduktion aus .
Biologische Aktivität
Nesosteine, a mucoregulating agent, has garnered attention for its therapeutic potential in treating respiratory disorders characterized by excessive mucus production. This article delves into the biological activity of this compound, summarizing key research findings, case studies, and clinical trials that illustrate its efficacy and safety.
Overview of this compound
This compound is a derivative of cysteine, primarily known for its ability to modulate mucus viscosity and enhance mucociliary clearance. It is often utilized in the management of acute and chronic respiratory conditions, including chronic obstructive pulmonary disease (COPD) and bronchitis.
This compound exerts its effects through several mechanisms:
- Mucolytic Activity : It reduces mucus viscosity, facilitating easier expectoration.
- Antioxidant Properties : By scavenging free radicals, it helps protect respiratory tissues from oxidative stress.
- Secreto-dynamic Effect : It restores the natural viscoelastic properties of mucus, improving mucociliary function.
Case Studies and Clinical Trials
- Open Multicenter Trial : A trial involving 232 patients with acute or chronic respiratory disorders demonstrated that this compound significantly improved cough and expectoration. The treatment was administered at a dose of 900 mg/day for two weeks. The results indicated an excellent/good activity/tolerability ratio in 83% of patients, with only 11.6% experiencing mild side effects, primarily gastrointestinal .
- Controlled Trials : Additional studies have compared this compound with other mucolytic agents like acetylcysteine and carbocysteine. These trials generally support the efficacy of this compound in reducing cough severity and improving pulmonary function tests (PFTs) in pediatric and adult populations .
Study Type | Population Size | Dosage | Duration | Key Findings |
---|---|---|---|---|
Open Multicenter Trial | 232 patients | 900 mg/day | 14 days | Improved cough and expectoration; good tolerability |
Controlled Trial | Various | Variable | Variable | Comparable efficacy to acetylcysteine; reduced cough severity |
Safety Profile
The safety profile of this compound is generally favorable. In clinical trials, side effects were mostly mild to moderate, with gastrointestinal disturbances being the most common. Only a small percentage (3 patients) discontinued treatment due to adverse reactions .
Comparative Analysis with Other Mucolytics
This compound has been compared with other established mucolytics such as acetylcysteine and carbocysteine. While all these agents share similar therapeutic goals, this compound's unique mechanism offers distinct advantages in certain patient populations.
Mucolytic Agent | Mechanism of Action | Common Side Effects |
---|---|---|
This compound | Reduces mucus viscosity; antioxidant effect | Gastrointestinal issues |
Acetylcysteine | Mucolytic; antioxidant | Nausea, vomiting |
Carbocysteine | Mucolytic; stimulates mucus secretion | Gastrointestinal discomfort |
Research Findings
Recent studies highlight the potential of this compound beyond traditional respiratory applications. Research indicates its role in managing conditions associated with oxidative stress and inflammation due to its antioxidant properties .
Eigenschaften
CAS-Nummer |
84233-61-4 |
---|---|
Molekularformel |
C11H11NO3S |
Molekulargewicht |
237.28 g/mol |
IUPAC-Name |
2-(1,3-thiazolidine-3-carbonyl)benzoic acid |
InChI |
InChI=1S/C11H11NO3S/c13-10(12-5-6-16-7-12)8-3-1-2-4-9(8)11(14)15/h1-4H,5-7H2,(H,14,15) |
InChI-Schlüssel |
XVAYJUBRRZOANH-UHFFFAOYSA-N |
SMILES |
C1CSCN1C(=O)C2=CC=CC=C2C(=O)O |
Kanonische SMILES |
C1CSCN1C(=O)C2=CC=CC=C2C(=O)O |
Aussehen |
Solid powder |
Key on ui other cas no. |
84233-61-4 |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
CO 1177 CO-1177 nesosteine |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.